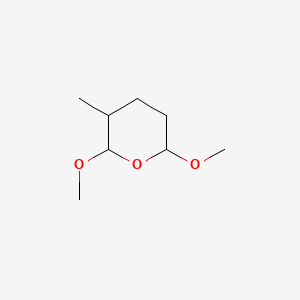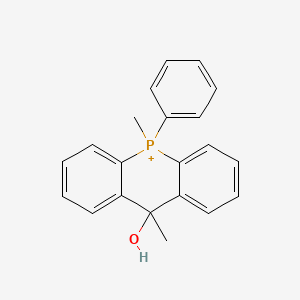
1-(Phenylmethyl)pyridinium thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Phenylmethyl)pyridinium thiocyanate is a quaternary ammonium compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. The structure of this compound consists of a pyridinium ring substituted with a phenylmethyl group and a thiocyanate anion.
Métodos De Preparación
The synthesis of 1-(Phenylmethyl)pyridinium thiocyanate typically involves the quaternization of pyridine with benzyl chloride, followed by the introduction of the thiocyanate anion. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The general reaction scheme is as follows:
-
Quaternization Reaction
- Pyridine reacts with benzyl chloride in the presence of a base (e.g., sodium hydroxide) to form 1-(Phenylmethyl)pyridinium chloride.
- Reaction conditions: Reflux in ethanol or acetonitrile for several hours.
-
Anion Exchange
- The chloride anion is exchanged with the thiocyanate anion by reacting 1-(Phenylmethyl)pyridinium chloride with potassium thiocyanate.
- Reaction conditions: Stirring at room temperature in an aqueous or organic solvent.
Análisis De Reacciones Químicas
1-(Phenylmethyl)pyridinium thiocyanate undergoes various chemical reactions, including:
-
Substitution Reactions
- The thiocyanate anion can be substituted with other nucleophiles such as halides, cyanides, or alkoxides.
- Common reagents: Sodium halides, potassium cyanide, sodium alkoxides.
- Major products: Corresponding substituted pyridinium salts.
-
Oxidation and Reduction Reactions
- The pyridinium ring can undergo oxidation to form pyridine N-oxide or reduction to form dihydropyridine derivatives.
- Common reagents: Oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride).
- Major products: Pyridine N-oxide, dihydropyridine derivatives.
-
Addition Reactions
- The thiocyanate anion can participate in addition reactions with electrophiles to form thiocyanate adducts.
- Common reagents: Electrophiles such as alkyl halides or acyl chlorides.
- Major products: Thiocyanate adducts.
Aplicaciones Científicas De Investigación
1-(Phenylmethyl)pyridinium thiocyanate has several applications in scientific research:
-
Chemistry
- Used as a reagent in organic synthesis for the preparation of various pyridinium derivatives.
- Employed in the synthesis of heterocyclic compounds and as a catalyst in certain reactions.
-
Biology
- Investigated for its potential antimicrobial and antifungal properties.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
-
Medicine
- Explored for its potential use as an antimicrobial agent in pharmaceutical formulations.
- Evaluated for its cytotoxic effects on cancer cell lines.
-
Industry
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new materials with unique properties, such as ionic liquids and surfactants.
Mecanismo De Acción
The mechanism of action of 1-(Phenylmethyl)pyridinium thiocyanate involves its interaction with biological targets and chemical substrates. The pyridinium cation can interact with nucleophilic sites on biological macromolecules, leading to the disruption of their function. The thiocyanate anion can participate in nucleophilic substitution reactions, forming covalent bonds with electrophilic centers on substrates. These interactions can result in antimicrobial, antifungal, and cytotoxic effects.
Comparación Con Compuestos Similares
1-(Phenylmethyl)pyridinium thiocyanate can be compared with other pyridinium salts and quaternary ammonium compounds:
-
Similar Compounds
1-Methylpyridinium chloride: Similar structure but lacks the phenylmethyl group and thiocyanate anion.
Benzyltrimethylammonium chloride: Contains a quaternary ammonium center with a benzyl group but lacks the pyridinium ring.
Cetylpyridinium chloride: A long-chain alkyl pyridinium salt used as an antimicrobial agent.
-
Uniqueness
- The presence of both the phenylmethyl group and the thiocyanate anion in this compound imparts unique chemical reactivity and biological activity.
- Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
22320-77-0 |
|---|---|
Fórmula molecular |
C13H12N2S |
Peso molecular |
228.31 g/mol |
Nombre IUPAC |
1-benzylpyridin-1-ium;thiocyanate |
InChI |
InChI=1S/C12H12N.CHNS/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;2-1-3/h1-10H,11H2;3H/q+1;/p-1 |
Clave InChI |
DNEBJDSJFIUINC-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C[N+]2=CC=CC=C2.C(#N)[S-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


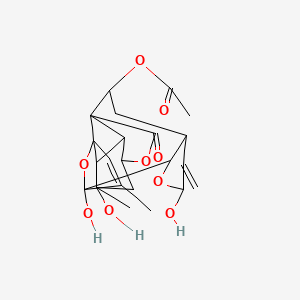

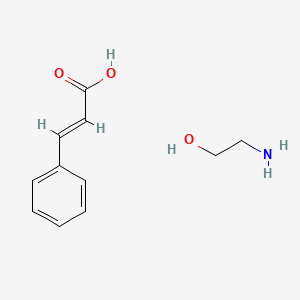

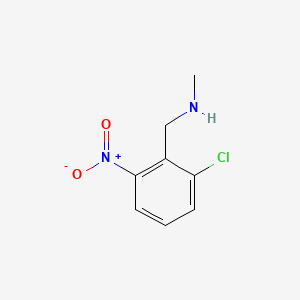
![2-Methoxy-1,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B12669556.png)


